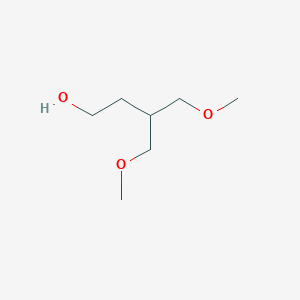
4-Methoxy-3-(methoxymethyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(methoxymethyl)butan-1-ol is an organic compound with the molecular formula C7H16O3 and a molecular weight of 148.2 g/mol . It is a liquid at room temperature and is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(methoxymethyl)butan-1-ol typically involves the reaction of appropriate alcohols with methoxymethylating agents under controlled conditions. One common method includes the reaction of 3-methoxy-3-methyl-1-butanol with formaldehyde and methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes where the reactants are mixed in specific ratios and subjected to controlled temperatures and pressures to optimize yield and purity. The reaction mixture is then purified using distillation or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(methoxymethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(methoxymethyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of detergents, paints, inks, and fragrances
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(methoxymethyl)butan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, where it undergoes transformation into different metabolites. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-methyl-1-butanol: Similar in structure but with different functional groups.
3-Methoxy-1-butanol: Another related compound with a simpler structure
Uniqueness
4-Methoxy-3-(methoxymethyl)butan-1-ol is unique due to its specific combination of methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these functional groups are required .
Properties
IUPAC Name |
4-methoxy-3-(methoxymethyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-9-5-7(3-4-8)6-10-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCQRPJPIRCOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCO)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2676021.png)
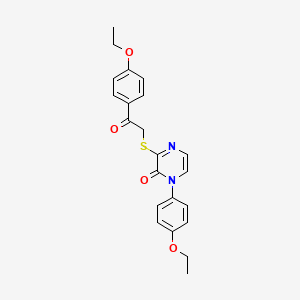
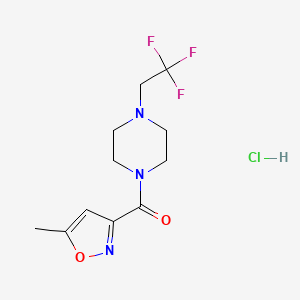
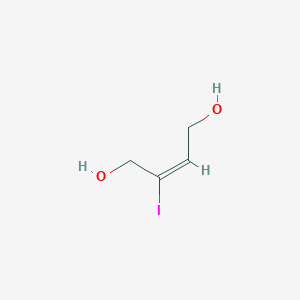
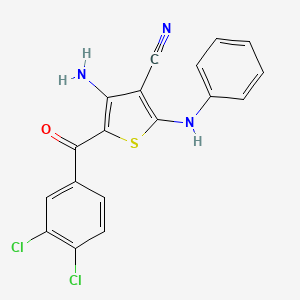
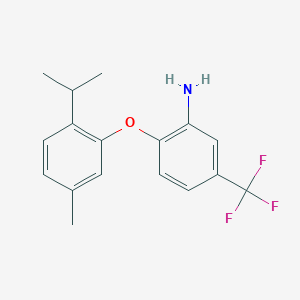
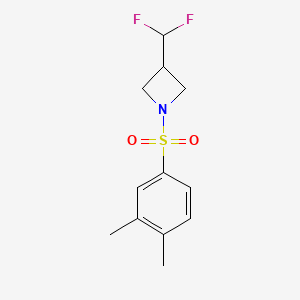
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2676030.png)
![methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2676032.png)
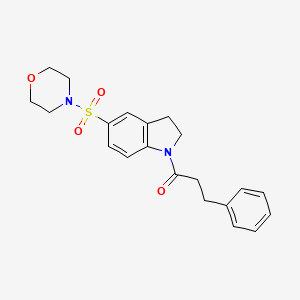
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2676036.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)
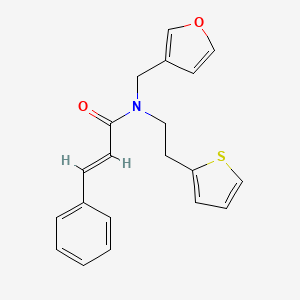
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2676040.png)
